molecular formula C12H22N2O2 B1493195 2-Amino-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one CAS No. 2097946-56-8

2-Amino-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one

Cat. No.: B1493195
CAS No.: 2097946-56-8
M. Wt: 226.32 g/mol
InChI Key: PLAYOKFXBVZUCQ-UHFFFAOYSA-N
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Description

2-Amino-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one is a useful research compound. Its molecular formula is C12H22N2O2 and its molecular weight is 226.32 g/mol. The purity is usually 95%.
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Biological Activity

2-Amino-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one, also known by its CAS number 2097946-56-8, is a complex organic compound with unique structural features that suggest potential biological activity. This article aims to explore the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C12H22N2O2C_{12}H_{22}N_{2}O_{2}, with a molecular weight of 226.32 g/mol. The compound features a spirocyclic structure that may influence its interactions with biological targets.

PropertyValue
Molecular FormulaC12H22N2O2C_{12}H_{22}N_{2}O_{2}
Molecular Weight226.32 g/mol
CAS Number2097946-56-8

The biological activity of this compound is hypothesized to involve interactions with specific receptors or enzymes in the body, potentially modulating their activity. Such interactions could lead to various pharmacological effects, including:

  • Neurotransmitter Modulation : The compound may influence neurotransmitter pathways, which could have implications in neuropharmacology.
  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties, indicating potential for further exploration in this area.

Case Studies and Research Findings

Recent studies have investigated the biological effects of related compounds within the spirocyclic family. For instance:

  • Neuropharmacological Studies : Research has shown that azaspiro compounds can interact with dopamine receptors, suggesting potential applications in treating neurological disorders (e.g., schizophrenia).
  • Antimicrobial Efficacy : In vitro studies indicated that certain derivatives of spirocyclic compounds possess significant antibacterial activity against Gram-positive bacteria, warranting further investigation into the specific activity of this compound.
  • Synthetic Pathways and Biological Testing : A synthesis approach involving cyclization reactions has been documented, leading to derivatives that were tested for their biological activities, providing insights into structure-activity relationships (SAR).

Comparative Analysis

The biological activity of this compound can be compared to other compounds within its class:

Compound NameBiological Activity
2-Amino-6-azaspiro[3.4]octan-7-one hydrochlorideAntidepressant-like effects
2-Amino-1-(8-(ethoxymethyl)-6-azaspiro[3.4]octan)Antimicrobial and anti-inflammatory effects

Properties

IUPAC Name

2-amino-1-[8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-9(13)11(15)14-6-10(7-16-2)12(8-14)4-3-5-12/h9-10H,3-8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLAYOKFXBVZUCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC(C2(C1)CCC2)COC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one
Reactant of Route 2
2-Amino-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one
Reactant of Route 3
2-Amino-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one
Reactant of Route 4
2-Amino-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one
Reactant of Route 5
2-Amino-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one
Reactant of Route 6
2-Amino-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one

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